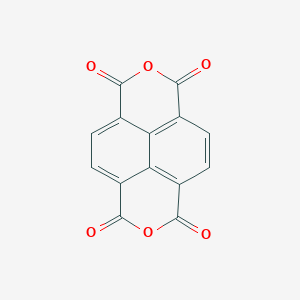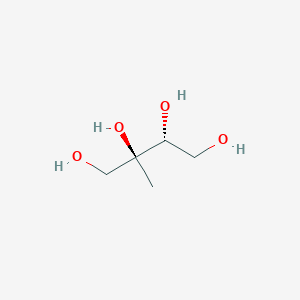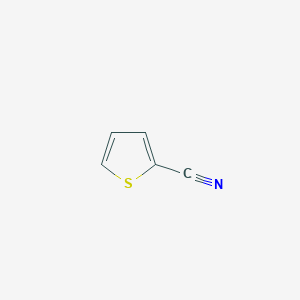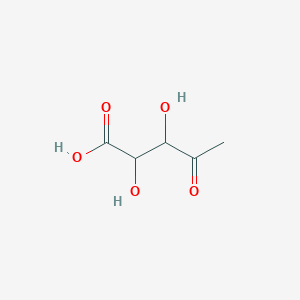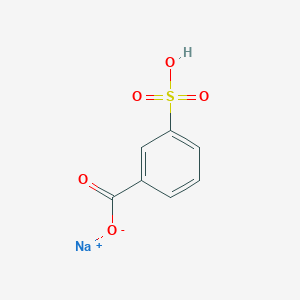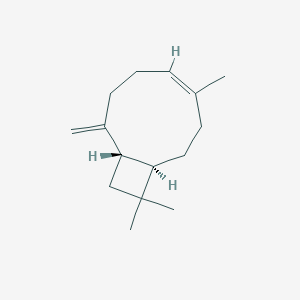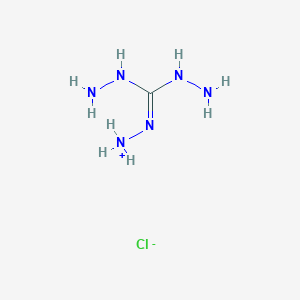![molecular formula C14H16N2O2 B031595 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione CAS No. 128740-13-6](/img/structure/B31595.png)
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
Overview
Description
Synthesis Analysis
Synthesis of this compound and related derivatives involves intricate chemical reactions. For instance, novel synthesis methods for derivatives have been developed through processes such as enamine alkylation, dehydrating condensation reactions, and subsequent elimination processes. These methods demonstrate the compound's aromatic nature and its capability to participate in oxidation reactions under specific conditions, highlighting its functional versatility and reactivity (Mitsumoto & Nitta, 2004). Additionally, enzymatic resolution using lipase has been employed to prepare optically pure intermediates of the compound, indicating its significance in synthesizing complex pharmaceutical agents (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques like X-ray crystallography, showcasing the compound's complex aromatic nature and the influence of substituents on its molecular conformation. This analysis is crucial for understanding the compound's reactivity and potential applications in material science and pharmaceuticals (Lv et al., 2013).
Chemical Reactions and Properties
Research on this compound has revealed its ability to undergo various chemical reactions, including oxidation and acylation, demonstrating its reactivity and potential for functionalization. These studies provide insight into the compound's chemical behavior and its applicability in synthesizing novel compounds with desired properties (Jones et al., 1990).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility and fluorescence, have been studied, providing valuable information for its application in material science and optoelectronics. These properties are influenced by the molecular structure and substituents, underscoring the importance of structural analysis in predicting compound behavior (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and the ability to form various derivatives, are central to understanding the compound's utility in synthetic chemistry. Investigations into these aspects have led to the development of new synthetic routes and the exploration of the compound's potential in creating pharmacologically active molecules (Goto et al., 1991).
Scientific Research Applications
Enzymatic Resolution and Synthesis of Moxifloxacin Intermediate
A novel and efficient route for preparing (4a R, 7a S)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione through enzyme-mediated kinetic resolution processes has been developed. This process, which utilizes Candida antarctica lipase B (CAL-B) and phenyl allyl carbonates, is particularly useful for producing the optically pure intermediate of the antibiotic moxifloxacin (Li et al., 2014).
Synthesis of 1,6-Methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione Derivatives
Novel derivatives of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione have been synthesized and shown to have unique aromatic properties and electrochemical reduction potentials. Additionally, certain derivatives have been demonstrated to autorecycle oxidize amines and alcohols under specific conditions, suggesting potential applications in oxidation processes (Mitsumoto & Nitta, 2004).
Nitrogen-Embedded Small-Molecule Semiconducting Materials
The compound has been utilized in the synthesis of novel nitrogen-embedded small molecules with distinct electrochemical, self-assembly, and carrier transport properties. These materials have potential applications in the field of semiconductors and electronic devices (Zhou et al., 2019).
Synthesis of Hydrazone Compounds
Hydrazone compounds have been synthesized using this compound, showcasing its versatility in creating compounds with potentially varied applications, particularly in chemistry and potentially in pharmaceuticals (Fathi & Mohammed, 2021).
Photoluminescent Conjugated Polymers
The compound has been used in the synthesis of photoluminescent conjugated polymers with promising applications in electronic devices due to their optical properties and stability (Beyerlein & Tieke, 2000).
Safety And Hazards
properties
IUPAC Name |
6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBLNPCNHNHAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432551 | |
| Record name | 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione | |
CAS RN |
128740-13-6 | |
| Record name | Tetrahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128740-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, tetrahydro-6-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


